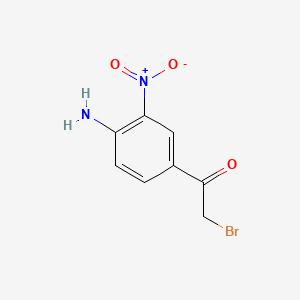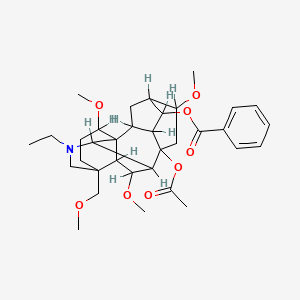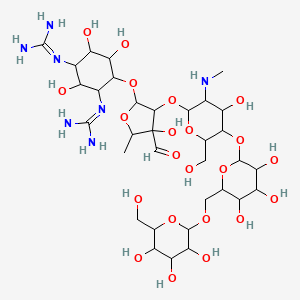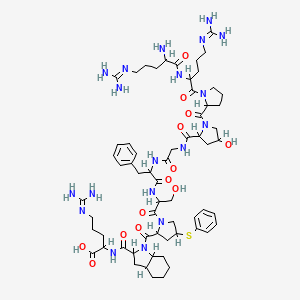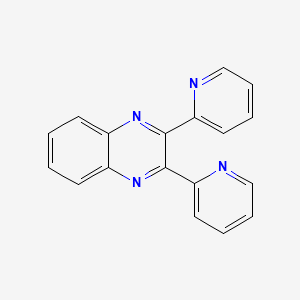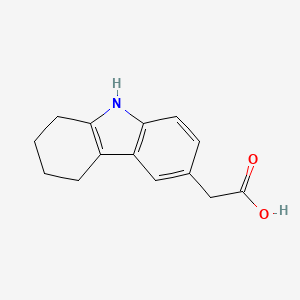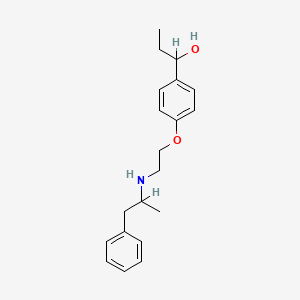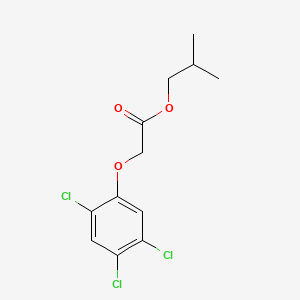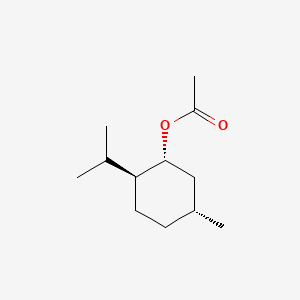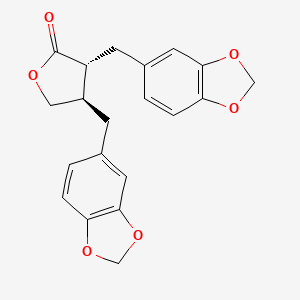
ヒノキニン
概要
説明
科学的研究の応用
作用機序
ヒノキニンは、さまざまな分子標的と経路を通じてその効果を発揮します。
抗炎症: ヒノキニンは、好中球によるスーパーオキシド分子の生成を阻害し、エラスターゼの分泌を減少させます。
生化学分析
Biochemical Properties
Hinokinin plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, hinokinin has been shown to inhibit the generation of superoxide molecules by neutrophils and decrease elastase secretion from neutrophils . This inhibition is mediated by the nuclear factor kappa B signaling mechanism . Additionally, hinokinin reduces lipopolysaccharide-induced nitric oxide production from macrophages . These interactions highlight the compound’s potential as an anti-inflammatory agent.
Cellular Effects
Hinokinin exerts significant effects on various cell types and cellular processes. It has been shown to induce apoptosis and promote antitumor actions in various cancer cell lines . Hinokinin also influences cell signaling pathways, such as the nuclear factor kappa B signaling mechanism, which plays a role in its anti-inflammatory properties . Furthermore, hinokinin has demonstrated neuroprotective effects by modulating human monoamine and gamma-aminobutyric acid transporter activities . These cellular effects underscore the compound’s potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of hinokinin involves several binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Hinokinin inhibits the generation of superoxide molecules by neutrophils and decreases elastase secretion from neutrophils through the nuclear factor kappa B signaling mechanism . Additionally, hinokinin reduces lipopolysaccharide-induced nitric oxide production from macrophages . These molecular interactions contribute to the compound’s anti-inflammatory and antitumor properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of hinokinin have been observed to change over time. Hinokinin has shown stability in various experimental conditions, maintaining its biological activity over extended periods Studies have demonstrated that hinokinin can induce apoptosis and promote antitumor actions in cancer cell lines over time . These findings suggest that hinokinin’s effects may persist and potentially enhance with prolonged exposure.
Dosage Effects in Animal Models
The effects of hinokinin vary with different dosages in animal models. Studies have shown that hinokinin exhibits dose-dependent antitumor and anti-inflammatory activities . At higher doses, hinokinin has demonstrated increased cytotoxicity and apoptosis induction in cancer cell lines . It is essential to determine the threshold effects and potential toxic or adverse effects at high doses to ensure safe and effective therapeutic applications.
Metabolic Pathways
Hinokinin is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is synthesized from pinoresinol and undergoes further modifications to form its active structure . Hinokinin’s metabolic pathways include interactions with enzymes such as pinoresinol-lariciresinol reductase and secoisolariciresinol dehydrogenase . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s biological activity.
Transport and Distribution
Hinokinin is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins, influencing its localization and accumulation . Hinokinin’s distribution within cells and tissues is crucial for its biological activity, as it determines the compound’s availability and effectiveness in target areas.
Subcellular Localization
Hinokinin’s subcellular localization plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . Hinokinin’s localization within cells influences its interactions with biomolecules and its overall biological activity. Understanding the subcellular localization of hinokinin is essential for elucidating its mechanism of action and potential therapeutic applications.
準備方法
合成経路と反応条件: ヒノキニンの全合成には、3段階のカスケード反応が含まれます。 これには、高度な立体選択的マイケル付加、アニオン酸化水酸化、および酸素アニオン環化が含まれ、重要なブチロラクトンイミデート中間体を構築します . 合成は次のように要約できます。
マイケル付加: この段階では、求核剤をα、β-不飽和カルボニル化合物に付加します。
アニオン酸化水酸化: この段階では、中間体にヒドロキシル基を導入します。
酸素アニオン環化: この段階では、ブチロラクトン環構造を形成します。
工業生産方法: ヒノキニンは、さまざまな植物に含まれるリグナンであるピノレシノールからも合成できます . 工業生産方法はまだ研究中ですが、さまざまな用途のためにヒノキニンを組み込んだ機能化メソポーラスシリカを作成するために、ゾルゲルプロセスが検討されています .
化学反応の分析
反応の種類: ヒノキニンは、以下を含むさまざまな化学反応を起こします。
酸化: ヒノキニンは酸化されて異なる誘導体を形成できます。
還元: 還元反応は、ヒノキニンの官能基を変更できます。
置換: 置換反応は、ヒノキニン分子に新しい官能基を導入できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 一般的な還元剤には、水素化リチウムアルミニウムと水素化ホウ素ナトリウムがあります。
置換: 一般的な試薬には、酸性または塩基性条件下でのハロゲンと求核剤があります。
主要な生成物: これらの反応から生成される主な生成物には、官能基が修飾されたさまざまなヒノキニン誘導体があり、これらは生物活性を強化または変更する可能性があります .
4. 科学研究の応用
類似化合物との比較
ヒノキニンは、その多様な生物活性のためにリグナンの中で独特です。 類似の化合物には以下が含まれます。
キュービン: ヒノキニンの前駆体で、コショウから得られ、同様の抗トリパノソーマ活性を示します.
ポドフィロトキシン: 癌細胞株に対する強い細胞毒性を示す別のリグナン.
デオキシポドフィロトキシン: 抗ウイルスと抗腫瘍特性で知られています.
ヒノキニンは、その幅広い生物活性と潜在的な治療用途により際立っています。
特性
IUPAC Name |
(3R,4R)-3,4-bis(1,3-benzodioxol-5-ylmethyl)oxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O6/c21-20-15(6-13-2-4-17-19(8-13)26-11-24-17)14(9-22-20)5-12-1-3-16-18(7-12)25-10-23-16/h1-4,7-8,14-15H,5-6,9-11H2/t14-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWGQGZPYDSYEL-LSDHHAIUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)O1)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](C(=O)O1)CC2=CC3=C(C=C2)OCO3)CC4=CC5=C(C=C4)OCO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70949391 | |
| Record name | 3,4-Bis[(2H-1,3-benzodioxol-5-yl)methyl]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70949391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26543-89-5 | |
| Record name | Hinokinin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26543-89-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hinokinin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026543895 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4-Bis[(2H-1,3-benzodioxol-5-yl)methyl]oxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70949391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



